(3S,4R)-4-[(3-methoxyphenyl)amino]oxolan-3-ol
Description
(3S,4R)-4-[(3-Methoxyphenyl)amino]oxolan-3-ol is a chiral tetrahydrofuran derivative featuring a hydroxyl group at the 3-position and a 3-methoxyphenylamino substituent at the 4-position.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(3S,4R)-4-(3-methoxyanilino)oxolan-3-ol |
InChI |
InChI=1S/C11H15NO3/c1-14-9-4-2-3-8(5-9)12-10-6-15-7-11(10)13/h2-5,10-13H,6-7H2,1H3/t10-,11-/m1/s1 |
InChI Key |
ROEHNXIIWBSJDS-GHMZBOCLSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)N[C@@H]2COC[C@H]2O |
Canonical SMILES |
COC1=CC=CC(=C1)NC2COCC2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((3-Methoxyphenyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyaniline and tetrahydrofuran derivatives.
Reaction Conditions: The key steps involve the formation of the tetrahydrofuran ring and the introduction of the methoxyphenylamino group. This can be achieved through various organic reactions, including nucleophilic substitution and cyclization reactions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired chiral compound in high purity.
Industrial Production Methods
Industrial production of (3S,4R)-4-((3-Methoxyphenyl)amino)tetrahydrofuran-3-ol may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may also include advanced purification techniques to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-((3-Methoxyphenyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce various alcohols or amines.
Scientific Research Applications
(3S,4R)-4-[(3-methoxyphenyl)amino]oxolan-3-ol is a compound that has garnered interest in medicinal chemistry for its potential biological activity. Research is ongoing to explore potential therapeutic applications, such as the development of new drugs.
While specific case studies and comprehensive data tables for this compound are not available within the provided search results, the related compound (3S,4R)-4-aminooxan-3-ol hydrochloride is referenced in the PubChem database, which includes structural information, chemical identifiers, and some physicochemical properties .
Other related chemical compounds and their applications mentioned in the search results include:
- Heterocyclic amines These compounds are associated with breast cancer etiology and undergo activation in breast tissue. Examples include 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methy-6-phenylimidazo[4,5-b]-pyridine (PhIP) .
- (2s,3r,4r,5s,6r)-2-(4-chloro-3-benzylphenyl)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol derivatives These compounds are being investigated for use in the treatment of diabetes .
- (+)-Lariciresinol Also known as (2S,3R,4R)-Tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-furanmethanol, this compound can be found at Sigma-Aldrich .
Mechanism of Action
The mechanism of action of (3S,4R)-4-((3-Methoxyphenyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Functional Differences
Core Structure Variations: The target compound’s oxolane (tetrahydrofuran) ring differs from the piperidine core in ’s anticancer agent. Piperidine derivatives often exhibit enhanced metabolic stability compared to oxolanes, which may explain their use in therapeutic contexts .
Substituent Effects: 3-Methoxyphenylamino Group: Present in both the target compound and ’s piperidine derivative, this group may act as a pharmacophore for targeting kinases or DNA repair enzymes. The methoxy group enhances lipophilicity and may participate in hydrogen bonding . Pyrrolidin-1-yl vs. Dimethylamino: The pyrrolidine substituent () introduces a secondary amine with conformational rigidity, whereas the dimethylamino group () is more basic and may improve solubility in acidic environments .
Stereochemical Influence :
- The 3S,4R configuration in the target compound contrasts with the racemic 3R,4S analog in . Enantiomeric differences can drastically alter biological activity; for example, (3S,4R) isomers may exhibit higher affinity for chiral receptors compared to racemic mixtures .
Biological Activity
(3S,4R)-4-[(3-methoxyphenyl)amino]oxolan-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activity. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for its development as a drug candidate.
Chemical Structure and Properties
The compound features a chiral oxolane ring with a methoxyphenyl group, which may influence its interaction with biological targets. The molecular formula is C11H15NO3, and it has a molecular weight of approximately 211.25 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C11H15NO3 |
| Molecular Weight | 211.25 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related oxolane derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Potential
In vitro studies have demonstrated that this compound may possess anticancer activity. It has been reported to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The compound's ability to interact with cellular receptors involved in proliferation and survival makes it a candidate for further investigation in cancer therapy .
The mechanism of action involves the compound's ability to bind to specific enzymes or receptors within the cell. This interaction can lead to the inhibition of key biological pathways, such as those involved in cell division and metabolism. For example, studies have suggested that the methoxyphenyl group enhances binding affinity to target proteins, thereby increasing the compound's efficacy .
Case Studies
- Antileishmanial Activity : A study conducted on similar compounds showed promising results against Leishmania parasites, indicating that this compound could be effective against parasitic infections .
- Cancer Cell Line Studies : In research involving human breast cancer cell lines, this compound demonstrated significant cytotoxic effects at micromolar concentrations. The study highlighted its potential as a lead compound for developing novel anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
